Fmoc-Trp(For)-OH

Orthogonal protection strategy Fmoc-SPPS Post-cleavage peptide modification

Fmoc-Trp(For)-OH (Nα-Fmoc-Nin-formyl-L-tryptophan, CAS 152338-45-9) is a doubly protected tryptophan derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS), featuring a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group at the Nα-amine and a formyl (–CHO) group on the indole nitrogen. With a molecular formula of C₂₇H₂₂N₂O₅ and molecular weight of 454.47 g·mol⁻¹, it is the lowest-molecular-weight indole-protected Fmoc-tryptophan derivative commercially available.

Molecular Formula C27H22N2O5
Molecular Weight 454,47 g/mole
CAS No. 152338-45-9
Cat. No. B613391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Trp(For)-OH
CAS152338-45-9
SynonymsFmoc-Trp(For)-OH; 152338-45-9; MolPort-020-004-533; C27H22N2O5; 4735AD; 7644AA; ZINC71788161; AK-81223; AJ-118551; KB-300445; N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-formyl-L-tryptophan
Molecular FormulaC27H22N2O5
Molecular Weight454,47 g/mole
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C5=CC=CC=C54)C=O)C(=O)O
InChIInChI=1S/C27H22N2O5/c30-16-29-14-17(18-7-5-6-12-25(18)29)13-24(26(31)32)28-27(33)34-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,14,16,23-24H,13,15H2,(H,28,33)(H,31,32)/t24-/m0/s1
InChIKeyJUBHNFTUFSVYOJ-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Trp(For)-OH (CAS 152338-45-9): Indole-Protected Tryptophan Building Block for Fmoc-SPPS Procurement


Fmoc-Trp(For)-OH (Nα-Fmoc-Nin-formyl-L-tryptophan, CAS 152338-45-9) is a doubly protected tryptophan derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS), featuring a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group at the Nα-amine and a formyl (–CHO) group on the indole nitrogen [1]. With a molecular formula of C₂₇H₂₂N₂O₅ and molecular weight of 454.47 g·mol⁻¹, it is the lowest-molecular-weight indole-protected Fmoc-tryptophan derivative commercially available . The formyl group serves as an orthogonal, TFA-stable yet base/nucleophile-labile protecting group that suppresses electrophilic modification of the indole ring by reactive carbonium ion species released during acidolytic cleavage, a well-documented side reaction in Trp-containing peptide synthesis [2]. Unlike the more widely adopted Fmoc-Trp(Boc)-OH, which relies on acid-labile Boc protection, this compound enables orthogonal deprotection strategies where the indole can be selectively unmasked under basic conditions independent of final TFA cleavage.

Why Fmoc-Trp(For)-OH Cannot Be Substituted with Fmoc-Trp(Boc)-OH or Unprotected Tryptophan in Orthogonal Synthesis Workflows


Indole-protected tryptophan derivatives within the Fmoc/tBu SPPS strategy are not functionally interchangeable. The choice of indole protecting group fundamentally dictates the deprotection orthogonality, side-reaction profile, and final peptide purity. Fmoc-Trp(Boc)-OH—the industry-standard derivative—uses an acid-labile tert-butyloxycarbonyl group that is co-removed with other tBu-based side-chain protecting groups during TFA cleavage . While this yields peptides with <5% Pmc-modified side products (vs. 22–30% with unprotected Trp), it precludes any post-cleavage chemistry requiring a temporarily protected indole [1]. Fmoc-Trp(For)-OH addresses a fundamentally different synthetic need: its TFA-stable formyl group survives final cleavage intact, enabling on-resin or post-cleavage indole modification strategies that are chemically inaccessible with Boc protection. Furthermore, unprotected Fmoc-Trp-OH is explicitly noted by major suppliers as "superseded by Fmoc-Trp(Boc)-OH" due to unacceptable levels of indole alkylation during cleavage . The formyl derivative thus occupies a distinct niche—not as a generic replacement for Boc protection, but as an orthogonal tool for convergent, semi-synthetic, or chemoselective peptide modification workflows where differential indole deprotection timing is a critical design parameter.

Quantitative Differential Evidence: How Fmoc-Trp(For)-OH Compares to Closest Analogs in Measurable Performance Dimensions


Deprotection Orthogonality: Formyl (Base-Labile, TFA-Stable) vs. Boc (Acid-Labile) Enables Post-Cleavage Indole Chemistry

The formyl group on Fmoc-Trp(For)-OH is stable to standard TFA cleavage conditions (e.g., Reagent K: 82.5% TFA/5% phenol/5% water/5% thioanisole/2.5% EDT) but is quantitatively removed by 20% piperidine in DMF—the same reagent used for iterative Fmoc Nα-deprotection—or by hydrazine hydrate (20–30 molar excess in DMF) . In contrast, the Boc group on Fmoc-Trp(Boc)-OH is cleaved concomitantly with all other tBu-based side-chain protecting groups during TFA treatment, providing no opportunity for differential indole deprotection timing . This means that with Fmoc-Trp(Boc)-OH, the indole becomes free and vulnerable to electrophilic modification immediately upon cleavage; with Fmoc-Trp(For)-OH, the indole remains formyl-protected through cleavage and can be selectively deformylated at a later, user-controlled stage. This orthogonality is critically relevant when the indole NH must remain masked during post-cleavage conjugation, cyclization, or purification steps.

Orthogonal protection strategy Fmoc-SPPS Post-cleavage peptide modification

Molecular Weight Advantage: 13.7% Lower MW Than Fmoc-Trp(Boc)-OH Improves Molar Coupling Economy

Fmoc-Trp(For)-OH has a molecular weight of 454.47 g·mol⁻¹ . The closest indole-protected comparator, Fmoc-Trp(Boc)-OH, has a molecular weight of 526.58 g·mol⁻¹ . This represents a 72.11 Da (13.7%) reduction in mass per mole of active tryptophan building block. For a standard SPPS coupling using 4 equivalents of amino acid, the mass of Fmoc-Trp(For)-OH required per mmol of resin loading is 1.818 g, versus 2.106 g for Fmoc-Trp(Boc)-OH—a saving of 0.288 g (13.7%) per coupling. This mass differential directly translates to proportionally lower reagent consumption when stoichiometric equivalents are used, and higher molar density per unit mass purchased when the compound is priced by weight. The lower MW also reduces the steric bulk at the activated ester stage during coupling, which may contribute to marginally improved coupling kinetics in sterically demanding sequences, though head-to-head coupling rate data for these two derivatives under identical conditions are not available in the published literature.

Coupling stoichiometry Cost-per-coupling efficiency Large-scale peptide synthesis

TFA-Stable Indole Protection Enables Post-Cleavage Peptide Modification Workflows Unavailable with Fmoc-Trp(Boc)-OH

The formyl indole protecting group on Fmoc-Trp(For)-OH is quantitatively stable under all standard TFA-based Fmoc-SPPS cleavage conditions—including Reagent K (82.5% TFA/5% phenol/5% water/5% thioanisole/2.5% EDT), Reagent R (90% TFA/5% thioanisole/3% EDT/2% anisole), and TFA/TIS/water (95:2.5:2.5) cocktails—during cleavage times of 2–4 hours at room temperature . In contrast, this is the central limitation of Fmoc-Trp(Boc)-OH: while its Boc group reliably protects the indole throughout chain assembly and provides superior suppression of Pmc modification (<5% side product vs. 22–30% for unprotected Trp), the indole is necessarily deprotected during TFA cleavage because Boc removal is acid-catalyzed and thermodynamically coupled to the same TFA treatment [1]. Consequently, any synthetic strategy requiring a protected indole after resin cleavage—for example, site-specific conjugation at a different residue, fragment condensation, or purification under conditions where a free indole would oxidize or undergo electrophilic modification—can only be executed with Fmoc-Trp(For)-OH, not with Fmoc-Trp(Boc)-OH. The post-cleavage formyl group can subsequently be removed by treatment with 20% piperidine in DMF, hydrazine hydrate, or 1,2-ethanedithiol in HF, providing flexible deprotection timing [2].

Convergent peptide synthesis Chemoselective ligation Peptide-drug conjugate synthesis

Formyl Group Transfer Side Reaction: A Unique Risk Factor That Demands Protocol Control and Informs Risk-Aware Procurement

A differential risk unique to Fmoc-Trp(For)-OH is the sequence-dependent formyl group transfer side reaction. Azev et al. (2013) demonstrated that in Boc-SPPS model systems, the Nin-formyl group can undergo irreversible intermolecular transfer to free Nα-amino groups on the peptide chain, generating Nα-formyl truncated peptide by-products at a rate approximately estimated at up to 1% of residues per minute under solid-phase conditions [1]. This side reaction occurs whenever a free Nα-amino group is exposed to a Trp(For) residue—a situation that arises temporarily during every coupling cycle after Fmoc deprotection and before the next amino acid coupling. Importantly, the study demonstrated that the formyl transfer rate is sequence-dependent and can be suppressed to non-detectable levels using 'in situ neutralization' protocols [1]. This side reaction is structurally impossible with Fmoc-Trp(Boc)-OH, as the Boc group is not a formyl donor and cannot participate in analogous Nα-capping chemistry. For procurement and method development, this means that Fmoc-Trp(For)-OH requires more rigorous coupling optimization (e.g., in situ neutralization with DIEA, pre-activation strategies, or shortened coupling times) compared to the more forgiving Fmoc-Trp(Boc)-OH, particularly in sequences where the Trp residue is flanked by sterically unhindered amino acids that expose the Nα-amine for nucleophilic attack on the formyl carbon.

Formyl migration SPPS side reactions Nα-formyl truncated byproducts

Commercial Purity Benchmarks: Comparable HPLC Purity to Fmoc-Trp(Boc)-OH, with Key Spec Differences

Commercially available Fmoc-Trp(For)-OH is consistently certified at ≥98–99% purity by HPLC across major suppliers. Chem-Impex offers the compound at ≥99% (HPLC, TLC) with melting point 188–193 °C and optical rotation [α]D20 = –23 ± 2° (c=1, DMF) . AK Scientific certifies at ≥98% (HPLC) with MP 187–194 °C and [α]D20 = –24 ± 2° (c=1, DMF) . For comparison, Sigma-Aldrich/Novabiochem Fmoc-Trp(Boc)-OH is offered at ≥97.0% (HPLC) with enantiomeric purity ≥99.8% , and CEM Corporation offers Fmoc-Trp(Boc)-OH at HPLC purity ≥99.0% with enantiomeric purity ≥99.8% [1]. Fmoc-Trp-OH (unprotected) from Novabiochem is certified at ≥98.0% HPLC but is explicitly labeled as "superseded by Fmoc-Trp(Boc)-OH" . While the analytical purity specifications of Fmoc-Trp(For)-OH and Fmoc-Trp(Boc)-OH are broadly comparable in the ≥97–99% range, Fmoc-Trp(For)-OH is listed as a discontinued product by Sigma-Aldrich , indicating that sourcing from specialized vendors (Chem-Impex, AK Scientific, Santa Cruz Biotechnology) is necessary, with potential implications for supply chain consistency, batch-to-batch reproducibility documentation, and pricing.

Building block quality control Peptide purity assurance Vendor qualification

Fmoc-Trp(For)-OH: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Post-Cleavage Chemoselective Peptide Conjugation Requiring Transient Indole Protection

When a synthetic peptide must be conjugated to a cargo molecule (fluorophore, biotin, lipid, or drug) at a specific non-Trp residue after TFA cleavage—while the indole NH must remain protected to prevent off-target acylation, oxidation, or electrophilic modification—Fmoc-Trp(For)-OH is the only viable Fmoc-tryptophan building block. The TFA-stable formyl group survives cleavage intact , allowing the crude or purified peptide to retain Nin-formyl protection during the conjugation step. After site-selective conjugation, the formyl group is removed with 20% piperidine/DMF or 20–30 eq. hydrazine hydrate in DMF [1]. This workflow is impossible with Fmoc-Trp(Boc)-OH, whose indole is necessarily deprotected during TFA cleavage, exposing it to all subsequent reagents [2].

Convergent Fragment Condensation with Orthogonal Indole Masking

In convergent peptide synthesis strategies where two fully side-chain-protected peptide fragments are condensed in solution, the indole NH can act as a competing nucleophile if unprotected. Fmoc-Trp(For)-OH allows the indole to remain formyl-masked on the Trp-containing fragment through TFA-mediated cleavage from the resin, enabling fragment condensation at a C-terminal ester or N-terminal amine without indole interference . The formyl group provides three-tier orthogonality (Fmoc: piperidine-labile; tBu/Boc: TFA-labile; For: TFA-stable, piperidine/hydrazine-labile), which is not achievable with the two-tier orthogonality of Fmoc-Trp(Boc)-OH (Fmoc: piperidine; all tBu/Boc: TFA) . The lower molecular weight (454.47 vs. 526.58 Da) also reduces the mass of protected fragment that must be handled per mole .

Synthesis of Peptides Containing Both Trp and Arg Where Post-Cleavage Indole Integrity Is Critical

The well-documented side reaction of Pmc/Pbf sulfonyl group migration from deprotected arginine side chains to the tryptophan indole during TFA cleavage can generate 22–30% of Pmc-modified Trp by-products when the indole is unprotected [2]. While Fmoc-Trp(Boc)-OH reduces this to <5% through the transient N-carboxy intermediate mechanism, the indole is ultimately deprotected during cleavage and remains vulnerable during workup and purification [2]. Fmoc-Trp(For)-OH offers a complementary strategy: the formyl group not only blocks electrophilic attack during cleavage but also keeps the indole protected through workup, HPLC purification, and lyophilization. This is especially valuable for oxidation-prone Trp-containing peptides where exposure of the free indole to atmospheric oxygen or trace metals during extended purification protocols leads to oxindole or kynurenine formation. However, users must implement in situ neutralization or pre-activation coupling strategies to mitigate formyl transfer risk (~1% residues/min under unprotected Nα conditions) [3].

On-Resin Indole Modification via Temporary Formyl Protection/Deprotection Cycling

For synthetic strategies requiring temporary indole protection that can be removed and reinstalled on-resin, the formyl group offers a unique advantage: it can be selectively removed with piperidine in DMF (the same reagent used for iterative Fmoc deprotection) to expose the free indole for on-resin functionalization (e.g., allylation, prenylation, or oxidation), after which the peptide chain can be further extended or cleaved . This is not possible with Fmoc-Trp(Boc)-OH, where the Boc group cannot be selectively removed without exposing the resin to TFA, which would prematurely cleave the peptide from acid-labile linkers. The formyl group thus enables an additional dimension of on-resin chemoselective manipulation that is inaccessible with any other commercially available Fmoc-Trp derivative .

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